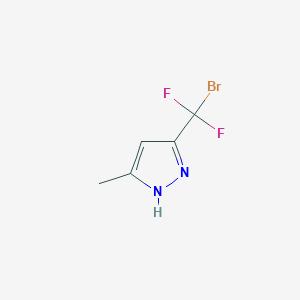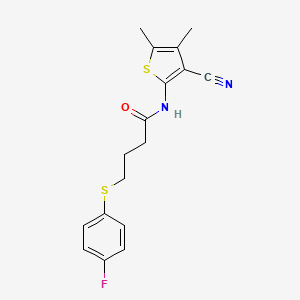
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation and Anion Binding
Macrocyclic bis(ureas) based on diphenylurea have been developed for anion complexation. These compounds, including those with ethynylene and butadiynylene linkers, demonstrate the ability to form adducts with polar molecules and act as complexing agents for anions like chloride, bromide, iodide, nitrate, and hydrogen sulfate. This highlights their potential in selective anion sensing and separation technologies (Kretschmer, Dittmann, & Beck, 2014).
TRPV1 Receptor Antagonism
Compounds such as 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) have been identified as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1) receptor. These findings are significant for understanding TRPV1 receptor pharmacology and could lead to the development of new treatments for pain and inflammation (Bianchi et al., 2007).
Isoquinoline Alkaloid Synthesis
New methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids, have been developed. This advances the synthesis of complex natural products and medicinal compounds, opening doors for novel drug discovery and development (Mujde, Özcan, & Balcı, 2011).
TRPM8 Channel Receptor Antagonists
Tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives have been found to act as selective antagonists of the TRPM8 channel receptor. Their structure-activity relationships provide insights into designing antiprostate cancer agents, showcasing the therapeutic potential of these compounds (De Petrocellis et al., 2016).
BRAFV600E Inhibition
Quinazolinyloxy-diaryl ureas, including compounds with potent inhibitory activity against both mutant and wild-type BRAF kinase, have been identified. This research contributes to the development of targeted cancer therapies, particularly for melanoma and other cancers with BRAF mutations (Holladay et al., 2011).
Green Chemistry Approaches
Efficient green chemistry methods for generating 1-(4-haloisoquinolin-1-yl)ureas have been developed, highlighting the importance of sustainable chemical synthesis processes (Lai, Wang, & Wu, 2014).
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-20-10-9-19(15-21(20)28-2)24-22(26)23-12-5-6-13-25-14-11-17-7-3-4-8-18(17)16-25/h3-4,7-10,15H,11-14,16H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMPDOWOZFCTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
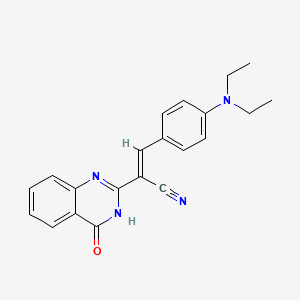
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2663202.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2663207.png)

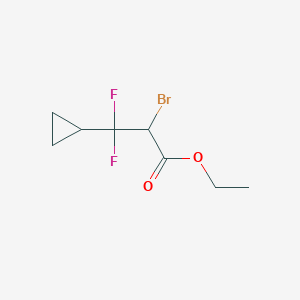
![2-Chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide](/img/structure/B2663211.png)
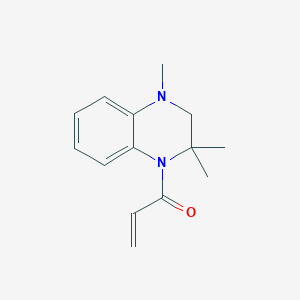
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2663214.png)
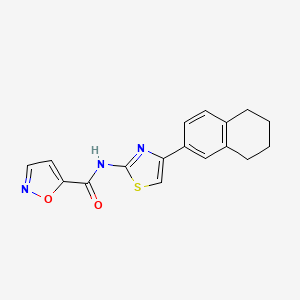
![1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2663218.png)
